
2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester is a complex organic compound with a unique structure that includes an anthracene core substituted with carboxylic acid groups and phenyl rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester typically involves the esterification of 2,3-Anthracenedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its dimethyl ester form.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and fluorescent dyes.
Mécanisme D'action
The mechanism of action of 2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The anthracene core and phenyl rings play a crucial role in its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Anthracenedicarboxylic acid: Shares the anthracene core but lacks the phenyl substitutions.
9-Anthracenecarboxylic acid: Contains a single carboxylic acid group on the anthracene core.
9,10-Dimethylanthracene: Substituted with methyl groups instead of carboxylic acids and phenyl rings.
Uniqueness
2,3-Anthracenedicarboxylic acid, 9,10-diphenyl-, dimethyl ester is unique due to its combination of anthracene, carboxylic acid, and phenyl groups
Propriétés
Numéro CAS |
61415-63-2 |
|---|---|
Formule moléculaire |
C30H22O4 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
dimethyl 9,10-diphenylanthracene-2,3-dicarboxylate |
InChI |
InChI=1S/C30H22O4/c1-33-29(31)25-17-23-24(18-26(25)30(32)34-2)28(20-13-7-4-8-14-20)22-16-10-9-15-21(22)27(23)19-11-5-3-6-12-19/h3-18H,1-2H3 |
Clé InChI |
VIWPVZLPEICDNO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C3=CC=CC=C3C(=C2C=C1C(=O)OC)C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(3-Methylbutyl)-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B14592132.png)
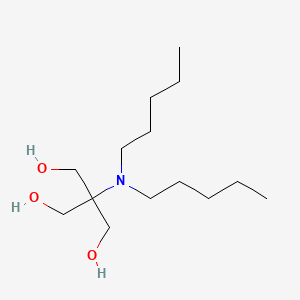
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)

![2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14592153.png)

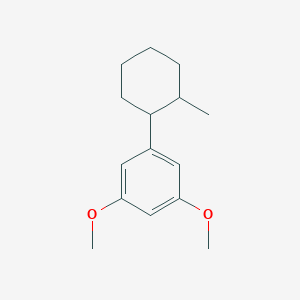
![Cyclopent[e]-1,3-oxazin-4(5H)-one, 2-(dimethylamino)-6,7-dihydro-](/img/structure/B14592166.png)
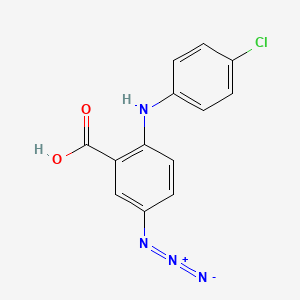
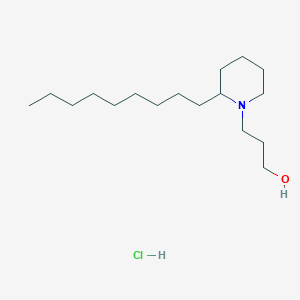
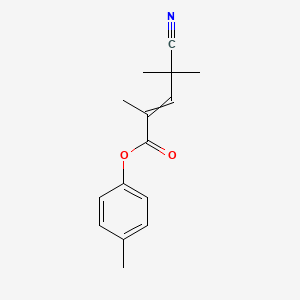
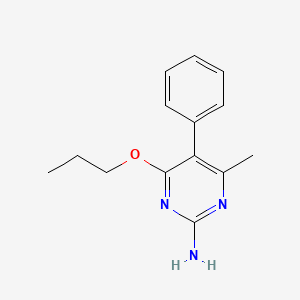

![2-[2-(3H-Naphtho[1,2-d]imidazol-2-yl)hydrazinylidene]propanoic acid](/img/structure/B14592211.png)
